molecular formula C20H22N2O3 B2898905 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide CAS No. 921837-24-3

2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide

货号 B2898905
CAS 编号: 921837-24-3
分子量: 338.407
InChI 键: ZGUFGZWDZMCOPQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide, also known as EAI045, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has been evaluated for its anti-tumor activity and has demonstrated promising results in preclinical studies.

作用机制

2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide exerts its anti-tumor effects by binding to the ATP-binding pocket of EGFR and other tyrosine kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival. This compound has been shown to be particularly effective against EGFR mutants that are resistant to other inhibitors.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. It has also been shown to reduce tumor growth in animal models of cancer. In addition, this compound has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.

实验室实验的优点和局限性

One of the advantages of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is its specificity for EGFR and other tyrosine kinases, which makes it a potentially effective treatment for cancers that are driven by these pathways. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors. This may limit its efficacy in certain cancer types.

未来方向

There are several areas of future research that could further explore the potential of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide in cancer treatment. These include:
1. Combination therapy: this compound could be combined with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects.
2. Biomarker identification: Biomarkers could be identified to predict which patients are most likely to respond to this compound treatment.
3. Optimization of potency: Further optimization of the structure of this compound could lead to the development of more potent inhibitors with improved efficacy.
4. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, with the goal of ultimately bringing this compound to the clinic for cancer treatment.

合成方法

The synthesis of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide involves a multi-step process that includes the condensation of 4-ethoxybenzaldehyde with indole-2-carboxylic acid to form the intermediate, 2-(4-ethoxyphenyl)indole-2-carboxylic acid. This intermediate is then converted to the final product, this compound, through a series of reactions involving ethyl chloroacetate and ammonium acetate.

科学研究应用

2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and its mutant variants, which are commonly found in various types of cancer. In addition, this compound has also been found to inhibit the activity of other tyrosine kinases, such as HER2 and ALK, which are also implicated in cancer.

属性

IUPAC Name

2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-22-18-10-7-16(12-15(18)13-20(22)24)21-19(23)11-14-5-8-17(9-6-14)25-4-2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUFGZWDZMCOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。